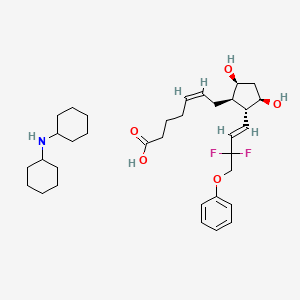

Tafluprost acid Dicyclohexylamine salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H51F2NO5 |

|---|---|

Molecular Weight |

591.8 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;(Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C22H28F2O5.C12H23N/c23-22(24,15-29-16-8-4-3-5-9-16)13-12-18-17(19(25)14-20(18)26)10-6-1-2-7-11-21(27)28;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-6,8-9,12-13,17-20,25-26H,2,7,10-11,14-15H2,(H,27,28);11-13H,1-10H2/b6-1-,13-12+;/t17-,18-,19+,20-;/m1./s1 |

InChI Key |

LYIHMKILHAQPLZ-BEGSZMDESA-N |

Isomeric SMILES |

C1CCC(CC1)NC2CCCCC2.C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(COC2=CC=CC=C2)(F)F)C/C=C\CCCC(=O)O)O |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.C1C(C(C(C1O)C=CC(COC2=CC=CC=C2)(F)F)CC=CCCCC(=O)O)O |

Origin of Product |

United States |

Contextualizing Prostaglandin Analog Salt Forms in Organic Synthesis

Prostaglandins (B1171923) are a class of lipid compounds derived from fatty acids, with a 20-carbon skeleton that includes a five-membered ring. nih.gov They are involved in a wide array of physiological processes. nih.govresearchgate.net Synthetic prostaglandin (B15479496) analogs, such as Tafluprost, are complex molecules that often require multi-step syntheses. google.comgoogle.com In the realm of organic synthesis, the formation of salts from acidic or basic functional groups on a molecule is a fundamental technique. wipo.int For carboxylic acids like prostaglandin analogs, reaction with a base forms a salt, which can significantly alter the compound's physical properties. wipo.int

The formation of a salt can be a highly effective method for enhancing physicochemical properties such as solubility, stability, and processability. In the context of synthesis, one of the most valuable applications of salt formation is for purification. Many prostaglandin intermediates are oils or amorphous solids that are difficult to purify via standard crystallization. By converting them into crystalline salts, chemists can leverage the highly selective nature of crystallization to isolate the desired compound from impurities with high efficiency. The choice of the counter-ion (the base used to form the salt) is critical, as it influences the crystallinity, solubility, and other properties of the resulting salt.

Strategic Importance of Tafluprost Acid Dicyclohexylamine Salt As a Key Synthetic Intermediate

The strategic importance of Tafluprost acid dicyclohexylamine (B1670486) salt lies in its function as a purifiable, crystalline intermediate in the synthesis of Tafluprost. Tafluprost is the isopropyl ester prodrug of Tafluprost acid. google.com The synthesis of Tafluprost, like many prostaglandin (B15479496) analogs, involves a Wittig reaction, which can lead to the formation of geometric isomers, such as the undesired trans-isomer. These isomers can be challenging to separate from the desired cis-isomer using standard purification techniques like chromatography, especially on a large scale.

Research, particularly outlined in patent literature, has demonstrated that the formation of the dicyclohexylamine salt of Tafluprost acid provides an elegant solution to this problem. Dicyclohexylamine is a secondary amine that is strongly basic and readily forms crystalline salts with organic acids. When Tafluprost acid, containing a mixture of isomers, is treated with dicyclohexylamine, the dicyclohexylamine salt of the desired isomer preferentially crystallizes, leaving the undesired isomers in the solution. This crystallization process serves as a highly effective purification step. Following purification, the salt is treated with an acid to regenerate the pure Tafluprost acid, which is then esterified to produce the final Tafluprost API. This method of using a specific salt to control isomeric purity is a key strategy in the commercial production of high-purity Tafluprost.

Scope of Academic Research in Salt Chemistry Pertaining to Complex Pharmaceutical Compounds

Precursor Synthesis and the Generation of Tafluprost Acid

Tafluprost acid is the immediate precursor to the active pharmaceutical ingredient, Tafluprost. fda.govnih.gov It is synthesized through multi-step sequences that often employ a convergent approach, where different fragments of the molecule are prepared separately before being joined together. mdpi.comacs.org This strategy allows for efficient construction of the complex molecular architecture.

Convergent syntheses of the Tafluprost acid core typically begin with a chiral building block, such as a Corey lactone derivative. mdpi.comresearchgate.net Two key side chains, the alpha (α) chain and the omega (ω) chain, are then sequentially attached to this core using stereoselective reactions.

The Julia-Lythgoe Olefination is frequently employed to install the ω-chain. mdpi.comnih.gov This reaction involves the coupling of a phenyl sulfone, such as a structurally advanced prostaglandin (B15479496) phenylsulfone, with an aldehyde synthon representing the ω-chain. mdpi.comwikipedia.org A significant advantage of the Julia-Lythgoe olefination is its high E-selectivity, reliably forming the desired trans-alkene at the C13-C14 position, which is a critical structural feature of Tafluprost. mdpi.comwikipedia.org

The α-chain is typically introduced using a Wittig reaction . mdpi.comresearchgate.net In this step, the lactone in the prostaglandin core is reduced to a lactol, which then serves as the aldehyde component in the Wittig reaction. mdpi.comyoutube.com The reaction with a specific phosphonium (B103445) ylide, such as one prepared from 4-carboxybutyltriphenylphosphonium bromide, generates the C5-C6 double bond. mdpi.com This olefination is crucial as it establishes the cis-configuration of this bond, another essential stereochemical requirement for the molecule's biological activity. semanticscholar.org The hydrolysis of protecting groups and the resulting ester yields the final Tafluprost acid. mdpi.comnih.gov

| Reaction | Key Reactants | Primary Reagents | Bond Formed | Stereochemical Outcome |

| Julia-Lythgoe Olefination | Prostaglandin phenylsulfone core, ω-chain aldehyde synthon | Base (e.g., LDA), Reductive agent (e.g., Na/Hg) | C13=C14 | trans (E)-alkene mdpi.comwikipedia.org |

| Wittig Reaction | Lactol intermediate, Phosphonium ylide (α-chain) | Base to form ylide | C5=C6 | cis (Z)-alkene mdpi.commasterorganicchemistry.com |

Mechanism and Conditions for Dicyclohexylamine Salt Formation

The crude Tafluprost acid obtained after synthesis contains various impurities, most notably stereoisomers that are difficult to separate by conventional methods like column chromatography. google.comgoogle.com The formation of a dicyclohexylamine (DCHA) salt is a key purification step that leverages the principles of acid-base chemistry and crystallization to isolate the desired isomer.

The mechanism is a straightforward acid-base neutralization. The carboxylic acid group (-COOH) on the Tafluprost acid molecule donates a proton (H+) to the basic nitrogen atom of dicyclohexylamine. This results in the formation of an ionic salt, specifically the dicyclohexylammonium (B1228976) salt of the Tafluprost carboxylate anion.

The formation of the Tafluprost acid DCHA salt is a stoichiometric reaction. An equimolar amount (a 1:1 molar ratio) of dicyclohexylamine is required to neutralize the Tafluprost acid. The reaction proceeds by dissolving the crude Tafluprost acid in a suitable organic solvent and then adding one equivalent of dicyclohexylamine, which induces the precipitation of the salt. google.com The process is not catalytic; the amine is a reactant that becomes incorporated into the final salt product.

The choice of solvent and the control of temperature are critical for maximizing the yield and purity of the crystallized DCHA salt. The ideal solvent is one in which the desired salt has low solubility, particularly at reduced temperatures, while the impurities remain dissolved in the solution (the mother liquor). researchgate.net Acetone is a commonly used solvent in the synthesis of Tafluprost and its derivatives. semanticscholar.orggoogle.com The polarity of the solvent system is fine-tuned to create a significant difference in solubility between the salt of the correct isomer and the salts of impurities.

Temperature plays a crucial role in the crystallization process. Typically, the salt may be more soluble at a higher temperature, allowing for the creation of a supersaturated solution. As the solution is cooled, the solubility of the DCHA salt of Tafluprost acid decreases, leading to its crystallization out of the solution. This controlled cooling process is essential for the formation of well-defined, pure crystals and for maximizing the recovery yield.

| Parameter | Effect on Yield | Effect on Purity |

| Solvent Polarity | The solvent should be non-polar enough to ensure low solubility of the desired salt, maximizing precipitation. | The polarity must be optimized to selectively precipitate the desired salt while keeping impurities dissolved. |

| Temperature | Lower temperatures decrease the solubility of the salt, leading to higher recovery from the solution. | Gradual cooling promotes the growth of purer crystals, as impurities are less likely to be incorporated into the crystal lattice compared to rapid precipitation. |

Utility of the Dicyclohexylamine Salt for Impurity Management

The primary utility of forming the dicyclohexylamine salt is to provide a robust and scalable method for purifying Tafluprost acid. This purification-by-crystallization strategy is particularly effective for controlling the levels of stereoisomeric impurities.

During the synthesis, particularly in the Wittig reaction step, a small amount of the undesired trans-isomer at the C5-C6 position can be formed. google.com This trans-isomer of Tafluprost acid is very difficult to remove using standard purification techniques like silica (B1680970) gel chromatography or simple crystallization of the free acid. google.comgoogle.com

The formation of the DCHA salt provides an elegant solution. The salt of the desired cis-isomer and the salt of the undesired trans-isomer have different physical properties, including their crystal lattice energies and solubilities in specific organic solvents. By carefully selecting the crystallization conditions (solvent and temperature), the DCHA salt of the desired cis-Tafluprost acid can be selectively crystallized from the mixture. google.com The salt of the trans-isomer remains largely in the solution, and is thus efficiently removed when the crystalline solid is isolated by filtration. This method has been shown to be highly effective, capable of reducing the level of the trans-isomer impurity to below 0.1%. google.com

| Compound | Level Before DCHA Salt Crystallization | Level After DCHA Salt Crystallization |

| trans-isomer of Tafluprost Acid | Up to 1% google.com | < 0.1% google.com |

Enhanced Purity Profile of Downstream Tafluprost Products

The synthesis of complex molecules like prostaglandin analogs is often challenging due to the potential for side reactions and the formation of closely related impurities. google.com The use of this compound is a key strategy to address these challenges. It has been discovered that forming an amine salt of a prostaglandin analog results in a solid compound that is readily purified through crystallization. google.com This is a significant advantage, as the free acid form may be an oil or have poor crystallization properties, making purification difficult. bachem.com

The dicyclohexylamine salt of Tafluprost acid can be isolated as a crystalline solid. google.com This physical characteristic allows for efficient removal of impurities through standard recrystallization techniques, which is often more effective than chromatographic purification for large-scale production. google.combachem.com Prostaglandin analogs prepared using an amine salt intermediate are generally purer than those synthesized directly. google.com Specifically, processes utilizing the dicyclohexylamine salt have been developed to produce Tafluprost with significantly reduced levels of the unwanted trans-isomer, achieving levels below 0.2%, and in some cases, below 0.1%. google.com The ability to achieve such high purity is critical, as even small amounts of highly active impurities can lead to undesirable side effects. google.com

| Preparation Method | Reported Purity Level | Key Impurities Controlled | Source |

|---|---|---|---|

| Via Dicyclohexylamine Salt Intermediate | >99.5% | Trans-isomer (<0.1%) | google.com |

| Large-scale method (details unspecified) | 99.9% | Multiple impurities controlled to <0.1% | google.com |

| Earlier literature synthesis | 99.2% | Not specified | google.com |

Regiospecific Conversion of the Dicyclohexylamine Salt to Tafluprost Ester

Once the highly pure this compound is obtained, it must be converted into the final isopropyl ester form, Tafluprost. This conversion is a multi-step process involving the dissociation of the salt followed by a carefully controlled esterification reaction.

Acid-Mediated Salt Dissociation and Esterification Reactivity

The first step in converting the salt is to liberate the free Tafluprost acid. google.com This is accomplished by treating the dicyclohexylamine salt with an acid in an organic solvent. google.combachem.com The acid protonates the carboxylate anion of the Tafluprost acid, breaking the ionic bond with the dicyclohexylammonium cation. The reaction mixture separates into two phases: an aqueous phase containing the protonated dicyclohexylamine and a water-soluble acid, and an organic phase (such as ethyl acetate) containing the free Tafluprost acid. bachem.com

The choice of acid is important; mineral acids such as hydrochloric acid, sulfuric acid, or phosphoric acid can be used. google.com However, it is often recommended to use phosphoric or sulfuric acid, as dicyclohexylamine can form a sparingly soluble chloride salt with hydrochloric acid, which could complicate the separation process. bachem.com After separation, the organic layer containing the free acid is washed and dried, yielding the purified Tafluprost acid, which is then ready for the subsequent esterification step. google.combachem.com

Role of Specific Bases (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) in Esterification

The final step in the synthesis is the esterification of the free Tafluprost acid to form the isopropyl ester. google.commdpi.com This reaction is typically carried out by treating the acid with isopropyl iodide in the presence of a specific base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). google.commdpi.com

DBU is a strong, yet sterically hindered, organic base. researchgate.net Its role in this esterification is crucial. While DBU is often considered a non-nucleophilic base, it can function as an effective catalyst for esterification reactions. researchgate.netlmu.edu Mechanistic studies suggest that DBU can act as a hydrogen-bond acceptor, forming a complex with the alcohol (in this case, likely residual water or the isopropyl alcohol that would be formed in situ or added). This hydrogen bonding increases the nucleophilicity of the alcohol, facilitating its attack on the alkylating agent (isopropyl iodide) or an activated carboxyl group. lmu.edu Alternatively, DBU has been shown to act as a nucleophilic catalyst in some contexts. researchgate.net In the context of the Tafluprost synthesis, DBU facilitates the specific and efficient formation of the isopropyl ester from the free carboxylic acid. google.commdpi.com

Analogous Synthetic Strategies Employing Dicyclohexylamine Salts of Other Prostaglandin Analogs

The strategy of using dicyclohexylamine salts for purification and subsequent conversion is not unique to Tafluprost. This general technique is applicable to the synthesis of other prostaglandin F2α analogs, highlighting a common and effective approach in prostaglandin chemistry. google.comnih.gov The formation of amine salts provides a robust method for purifying synthetic intermediates that might otherwise be difficult to handle or crystallize. google.commdpi.com

Patent literature explicitly describes the use of amine salts, including dicyclohexylamine salts, as a method for preparing substantially pure versions of other important prostaglandin analogs. google.com This approach is particularly valuable for producing pharmaceutical-grade material where purity is paramount. nih.gov

| Prostaglandin Analog | Applicability of Amine Salt Purification | Therapeutic Use | Source |

|---|---|---|---|

| Latanoprost | Applicable | Glaucoma | google.comnih.gov |

| Bimatoprost | Applicable | Glaucoma | google.comnih.gov |

| Travoprost | Applicable (general strategy) | Glaucoma | nih.gov |

| Lubiprostone | Applicable | Chronic Idiopathic Constipation | google.com |

Characterization of Crystalline Forms of this compound

The characterization of the crystalline form of this compound is a crucial step in its development as a stable intermediate for the synthesis of Tafluprost. Crystalline solids are defined by a highly ordered three-dimensional arrangement of molecules, which can be elucidated using various analytical techniques. For pharmaceutical salts, techniques such as X-ray diffraction, thermal analysis (like Differential Scanning Calorimetry - DSC), and spectroscopy are commonly employed to identify and characterize their crystal structures. researchgate.net

While detailed public information on a wide range of crystalline forms of this compound is limited, the existence of at least one stable crystalline form has been established through patent literature. The formation of this crystalline salt is a deliberate step to facilitate the purification of Tafluprost acid, particularly to control the levels of isomeric impurities. The process involves dissolving the crude Tafluprost acid in an organic solvent and treating it with dicyclohexylamine to induce the crystallization of the salt. This process itself suggests that the resulting solid has favorable crystalline properties that allow for efficient isolation and purification.

X-ray Powder Diffraction (PXRD) for Phase Identification and Purity Assessment

X-ray Powder Diffraction (PXRD) is a powerful and non-destructive analytical technique used extensively in the pharmaceutical industry to characterize crystalline materials. contractpharma.com It provides a unique "fingerprint" of a crystalline solid based on the diffraction of X-rays by the crystal lattice. This fingerprint allows for the identification of the specific crystalline phase and can be used to assess the purity of the sample.

A specific crystalline form of this compound has been identified and is characterized by its unique X-ray powder diffraction pattern. The characteristic peaks in the PXRD pattern are found at specific diffraction angles (2Θ), which are indicative of the spacing between the planes of atoms in the crystal lattice.

For this particular crystalline salt, the most prominent diffraction peaks have been reported at approximately the following 2Θ angles:

| Characteristic Diffraction Peaks (2Θ) |

| 20.85 ± 0.2 |

| 20.46 ± 0.2 |

| 18.34 ± 0.2 |

| 15.64 ± 0.2 |

| 13.78 ± 0.2 |

| 16.93 ± 0.2 |

Data sourced from patent literature.

The presence of these sharp, well-defined peaks in the PXRD pattern confirms the crystalline nature of the material. The precise angles and relative intensities of these peaks are used to identify this specific crystalline form and distinguish it from any potential amorphous content or other polymorphic forms.

Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure. jocpr.com Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability. uga.edunih.gov Similarly, solvates are crystalline forms that incorporate molecules of the crystallization solvent into the crystal lattice. researchgate.net

A comprehensive search of publicly available scientific literature and patents does not reveal extensive studies on the polymorphism or solvate formation of this compound. The primary focus in the available documentation is on a single, stable crystalline form that is utilized for purification purposes. Pharmaceutical development typically involves a thorough polymorphism screen to identify all potential crystalline forms and to select the one with the most desirable properties for manufacturing and stability. researchgate.net While such studies may have been conducted internally by manufacturers, the results are not broadly disseminated. The lack of public information on other polymorphic or solvate forms suggests that the known crystalline form may be the most thermodynamically stable under typical processing and storage conditions.

Implications of Solid-State Properties on Downstream Processing and Compound Stability

The solid-state properties of an API, such as its crystalline form, particle size, and morphology, have profound implications for downstream processing and the stability of the final compound. contractpharma.com The selection of a specific salt and its crystalline form is a critical decision in drug development that can impact everything from filtration and drying to the chemical stability of the API.

Furthermore, the stability of a crystalline solid is generally higher than its amorphous counterpart. nih.gov By isolating Tafluprost acid as a stable crystalline salt, the potential for degradation during storage and further processing is significantly reduced. Crystalline solids have lower free energy and are less prone to chemical and physical changes over time. uga.edu The robust nature of the crystalline dicyclohexylamine salt ensures that it can be handled and stored with a reduced risk of degradation or conversion to a less desirable form, which is a critical aspect of pharmaceutical manufacturing. researchgate.net The improved stability and handling characteristics of this crystalline salt contribute to a more consistent and reliable manufacturing process for Tafluprost. nih.gov

Advanced Purification and Isolation Strategies

Principles of Crystallization for Tafluprost Acid Dicyclohexylamine (B1670486) Salt

Crystallization is a powerful technique for the purification of solid compounds. The formation of a crystalline structure from a solution inherently excludes impurities, leading to a significant increase in the purity of the target compound. For Tafluprost acid, forming a dicyclohexylamine (DCHA) salt converts the liquid free acid into a solid that can be readily purified through crystallization. google.comgoogle.com The general principle involves dissolving the crude salt in a suitable solvent at an elevated temperature to create a supersaturated solution, and then allowing the salt to crystallize under controlled conditions as the solution cools.

The use of amine salts, such as the DCHA salt, is a recognized method for purifying prostaglandin (B15479496) analogs. google.com The formation of such salts is often preferred when the free acid is not crystalline or is unstable, facilitating easier handling and purification. bachem.com The resulting crystalline salt can then be converted back to the high-purity free acid if needed by treatment with an acid in an appropriate organic solvent. google.combachem.com

The choice of solvent is paramount for achieving high efficiency in recrystallization. An ideal solvent will dissolve the Tafluprost acid dicyclohexylamine salt completely at higher temperatures but have low solubility at lower temperatures, maximizing the yield of the crystallized product. Furthermore, the solvent should be selected such that impurities are either highly soluble at all temperatures (remaining in the mother liquor) or largely insoluble (allowing for removal by filtration prior to crystallization).

For the crystallization of this compound, a range of organic solvents can be utilized. These include ethers, esters, hydrocarbons, and ketones. google.com Acetone, a ketone solvent, is specifically mentioned as a useful solvent for this purpose. google.com The selection of the optimal solvent or solvent system often involves experimental screening to find the best balance of solubility, yield, and purity. The table below outlines classes of solvents that can be considered for the recrystallization of this compound.

| Solvent Class | Examples | Rationale for Use |

| Ketones | Acetone, Methyl Ethyl Ketone | Often provide a good solubility gradient with temperature. google.com |

| Esters | Ethyl Acetate, Isopropyl Acetate | Commonly used for crystallization of pharmaceutical salts. |

| Ethers | Diethyl Ether, t-Butyl Methyl Ether | Can be used as anti-solvents or as part of a co-solvent system. bachem.com |

| Hydrocarbons | Heptane, Hexane | Often used as anti-solvents to induce precipitation. |

Controlling the particle size and morphology (the shape of the crystals) is crucial for the downstream processing of an API, affecting properties such as flowability, filterability, and dissolution rate. The conditions during crystallization can be carefully manipulated to achieve the desired crystal characteristics.

Key parameters that influence particle size and morphology include the rate of cooling, the level of supersaturation, and the degree of agitation. A slower cooling rate generally leads to the formation of larger, more well-defined crystals, while rapid cooling can result in smaller, less uniform particles. Seeding the supersaturated solution with a small quantity of pre-existing crystals of the desired size and morphology can also be employed to control the crystallization process, promoting the growth of crystals with specific attributes. google.com While specific studies on the controlled crystallization of this compound are not detailed in the provided results, these general principles of crystallization are widely applied in the pharmaceutical industry to ensure consistent product quality.

Comparative Analysis of Purification Efficacy: Salt Crystallization vs. Chromatographic Methods

Both salt crystallization and chromatographic methods are powerful techniques for the purification of prostaglandins (B1171923) like Tafluprost. google.comgoogle.com The choice between them often depends on the specific impurities that need to be removed, the scale of production, and cost considerations.

Chromatographic methods, such as preparative High-Performance Liquid Chromatography (HPLC) and column chromatography, are known for their high resolving power and ability to separate closely related impurities. google.com However, these methods can be expensive, time-consuming, and may require large volumes of organic solvents, which can pose environmental and cost challenges. google.com

Purification via salt crystallization, on the other hand, can be a more cost-effective and scalable method for bulk purification. google.com The formation of the this compound provides a solid intermediate that can be efficiently purified through recrystallization, effectively removing impurities that are soluble in the mother liquor. google.com However, crystallization may not be as effective as chromatography at removing certain impurities that have very similar chemical structures and tend to co-crystallize with the desired product.

The following table provides a comparative overview of the two purification strategies:

| Feature | Salt Crystallization | Chromatographic Methods (e.g., HPLC) |

| Selectivity | Effective for removing bulk impurities with different solubility. | High selectivity for closely related impurities and isomers. google.com |

| Scalability | Generally well-suited for large-scale industrial production. google.com | Can be challenging and costly to scale up. |

| Cost | Often more cost-effective for bulk purification. | Can be expensive due to high-purity solvents and stationary phases. google.com |

| Solvent Usage | Can be optimized to minimize solvent use. | Typically requires large volumes of solvents. google.com |

| Throughput | Can have a higher throughput for bulk material. | Generally lower throughput, processed in batches. |

| Impurity Profile | May require multiple recrystallizations for high purity. | Can achieve very high purity in a single run. google.com |

In practice, a combination of these methods may be used. For instance, an initial purification of crude Tafluprost acid could be achieved through the crystallization of its dicyclohexylamine salt, followed by a final polishing step using preparative HPLC on the resulting Tafluprost to achieve the stringent purity required for an API.

Strategies for Minimizing Residual Solvents and Impurities Post-Crystallization

After crystallization, the crystals of this compound must be thoroughly dried to remove any residual solvents used during the process. The levels of residual solvents in a final pharmaceutical product are strictly regulated. Strategies to minimize these include:

Washing the crystals: After filtration, the collected crystals can be washed with a small amount of a cold, pure solvent in which the salt is sparingly soluble. This helps to displace the mother liquor and any dissolved impurities adhering to the crystal surface.

Efficient drying techniques: The wet cake of crystals is typically dried under vacuum at a controlled temperature. The combination of reduced pressure and gentle heating facilitates the removal of residual solvents without causing thermal degradation of the compound.

Selection of appropriate solvents: Choosing solvents with low boiling points can make their removal easier during the drying process.

Beyond residual solvents, it is also important to minimize other potential impurities. The formation of the salt itself can introduce the possibility of byproducts if not carefully controlled. google.com For example, side reactions or the presence of excess amine could lead to the formation of related impurities. To mitigate this, the stoichiometry of the salt formation reaction should be precisely controlled, and the purity of the dicyclohexylamine used should be high. Subsequent recrystallization steps are then effective at removing any such process-related impurities.

Sophisticated Analytical Methodologies for Characterization and Quality Control

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are fundamental in the elucidation and confirmation of the chemical structure of Tafluprost acid dicyclohexylamine (B1670486) salt and for the detection of any potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Purity

Quantitative NMR (qNMR) can also be employed to determine the purity of the salt with a high degree of accuracy, using a certified internal standard.

Mass Spectrometry (MS) Coupled with Chromatography (LC-MS/MS) for Trace Impurity Detection and Structural Elucidation

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for the detection and structural elucidation of trace impurities in Tafluprost acid dicyclohexylamine salt. This powerful technique allows for the separation of the main compound from its related substances, followed by their ionization and fragmentation. By analyzing the fragmentation patterns, the structures of unknown impurities can be proposed or confirmed. This is particularly crucial for identifying process-related impurities and degradation products that might be present at very low levels.

Chromatographic Purity Profiling and Quantitative Analysis

Chromatographic techniques are the cornerstone of purity assessment and quantitative analysis of this compound, ensuring that it meets the stringent requirements for pharmaceutical use.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Assay and Related Substances

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for determining the assay (the amount of the desired compound) and for profiling the related substances in this compound. A typical RP-HPLC method would utilize a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, often in a gradient elution mode. The UV detector is commonly set at a wavelength where both the Tafluprost acid and its potential chromophoric impurities absorb. This method is validated for its specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results.

One of the critical impurities that is monitored is the trans-isomer of Tafluprost acid. The formation of this isomer can occur during the synthesis, and its removal can be challenging. google.com Preparative HPLC methods have been shown to be effective to some extent in reducing the levels of the trans-isomer. google.com

Chiral HPLC for Enantiomeric Purity and Isomer Separation

The stereochemistry of Tafluprost is critical for its biological activity. Therefore, ensuring the enantiomeric purity of Tafluprost acid is of paramount importance. Chiral High-Performance Liquid Chromatography (Chiral HPLC) is employed to separate and quantify the desired enantiomer from its mirror image (enantiomer) and other potential diastereomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to their separation. The development of a robust chiral HPLC method is a key step in the quality control of this compound.

Thermal Analysis Techniques for Phase Transitions and Desolvation Phenomena

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the solid-state properties of this compound. DSC measures the difference in heat flow between the sample and a reference as a function of temperature, allowing for the determination of melting points, phase transitions, and the presence of different polymorphic forms. TGA measures the change in mass of a sample as a function of temperature, which is useful for determining the presence of residual solvents and for studying desolvation processes.

A patent has described a crystalline form of the dicyclohexylamine salt of Tafluprost. google.com This crystalline form is characterized by its powder X-ray diffraction (PXRD) pattern, which exhibits peaks at specific 2θ angles. google.com

| Analytical Technique | Purpose | Key Information Obtained |

| ¹H and ¹³C NMR | Structural Confirmation and Purity | Chemical shifts, coupling constants, integration for structural verification; Quantitative purity determination (qNMR). |

| LC-MS/MS | Impurity Detection and Elucidation | Separation of trace impurities; Fragmentation patterns for structural identification of process-related impurities and degradation products. |

| RP-HPLC | Assay and Related Substances | Quantification of this compound; Detection and quantification of impurities, including the trans-isomer. |

| Chiral HPLC | Enantiomeric Purity | Separation and quantification of stereoisomers to ensure the correct enantiomeric form. |

| DSC and TGA | Solid-State Characterization | Determination of melting point, phase transitions, polymorphic forms, and residual solvent content. |

Chemical Stability, Degradation Pathways, and Salt Superiority

Comparative Degradation Kinetics of Tafluprost Acid Dicyclohexylamine (B1670486) Salt vs. Free Acid

While specific public data on the degradation kinetics of Tafluprost Acid Dicyclohexylamine Salt is not available, stability studies on the active metabolite, Tafluprost Acid, provide a baseline for understanding its stability profile. Tafluprost Acid has been shown to be stable in stock solutions for up to 6 hours at room temperature and for 32 days when stored between -10°C and -30°C. fda.gov It also remains stable through six freeze/thaw cycles. fda.gov

The formation of a dicyclohexylamine salt is chemically advantageous for enhancing stability. Free carboxylic acids, like Tafluprost Acid, can be susceptible to various degradation reactions, including decarboxylation, oxidation, and esterification, particularly when exposed to heat, light, or certain pH conditions. By forming a salt with a stable, non-reactive base like dicyclohexylamine, the reactive carboxylic acid group is ionized. This ion pair is generally less susceptible to the degradation pathways that affect the free acid, leading to improved stability and a longer shelf-life, which is critical for reference standards and active pharmaceutical ingredients.

Table 1: Stability of Tafluprost Acid Under Various Conditions

| Condition | Duration | Stability |

|---|---|---|

| Room Temperature (Stock Solution) | Up to 6 hours | Stable |

| Frozen Storage (-10°C to -30°C) | 32 days | Stable |

| Freeze/Thaw Cycles | 6 cycles | Stable |

| Processed Sample (Autosampler at 15°C) | 23 hours | Stable |

| Processed Sample (Refrigerated at 2°C to 8°C) | 126 hours | Stable |

| Frozen Matrix (-10°C to -30°C) | 28 days | Stable |

Data derived from stability assessments of the free acid form. fda.gov

Identification of Degradation Products and Proposed Degradation Mechanisms

The primary metabolic and degradation pathway for Tafluprost Acid involves beta-oxidation, similar to endogenous prostaglandins (B1171923). hpra.ie This process systematically shortens the carboxylic acid side chain of the molecule.

The main identified degradation and metabolic products are:

1,2-dinor-Tafluprost Acid : Formed after one cycle of beta-oxidation.

1,2,3,4-tetranor-Tafluprost Acid : Formed after a second cycle of beta-oxidation. hpra.iewikipedia.org

These metabolites are considered pharmacologically inactive. hpra.ie The cytochrome P450 (CYP) enzyme system does not play a role in the metabolism of Tafluprost Acid. hpra.iewikipedia.org Further degradation can occur via glucuronidation or hydroxylation of these beta-oxidation products. hpra.ie An Australian public assessment report specifies a limit of not more than 1.0% for Tafluprost Acid as a degradation product in the final drug formulation and a total degradation product limit of not more than 2.5%. tga.gov.au

Table 2: Key Degradation/Metabolic Products of Tafluprost Acid

| Compound Name | Precursor | Formation Pathway |

|---|---|---|

| 1,2-dinor-Tafluprost Acid | Tafluprost Acid | Beta-oxidation |

| 1,2,3,4-tetranor-Tafluprost Acid | Tafluprost Acid | Beta-oxidation |

Influence of Salt Formation on Long-Term Chemical Stability of Tafluprost Acid

The conversion of Tafluprost Acid into its dicyclohexylamine salt form provides a significant enhancement in long-term chemical stability. This superiority stems from fundamental principles of acid-base chemistry.

This enhanced stability is crucial for several reasons. For analytical reference standards, it ensures accuracy and consistency over time. For an active pharmaceutical ingredient, improved stability can lead to a longer product shelf-life and reduce the formation of impurities and degradation products, ensuring the quality and integrity of the substance. tga.gov.au The use of a stable salt form like the dicyclohexylamine salt is a key strategy to mitigate the inherent chemical liabilities of the free carboxylic acid, ensuring its suitability for long-term storage and use.

Emerging Research Perspectives and Methodological Innovations

Continuous Crystallization and Process Analytical Technology (PAT) in Salt Manufacturing

The shift from traditional batch manufacturing to continuous processing is a significant trend in the pharmaceutical industry, aimed at improving product consistency and efficiency. wikipedia.orgresearchgate.net Continuous crystallization, in particular, offers advantages for controlling crystal size, morphology, and purity. researchgate.net For the manufacturing of Tafluprost acid Dicyclohexylamine (B1670486) salt, a solid intermediate used for purification, these methods hold substantial promise. google.com

Process Analytical Technology (PAT) is a framework defined by the U.S. Food and Drug Administration (FDA) to design, analyze, and control manufacturing processes by measuring Critical Process Parameters (CPPs) that affect Critical Quality Attributes (CQAs). wikipedia.orglongdom.org The goal is to build quality into the product by understanding and controlling the process in real-time. researchgate.netmt.com The implementation of PAT in the continuous crystallization of this salt can lead to a more robust and efficient manufacturing process, reducing batch rejection and production cycle times. wikipedia.orgresearchgate.net

Key PAT tools applicable to the crystallization of Tafluprost acid Dicyclohexylamine salt include:

Spectroscopy (NIR, Raman, FTIR): These tools can be used for on-line monitoring of the concentration of the salt and any impurities in the solution, ensuring the crystallization proceeds to completion and meets purity requirements. longdom.orgresearchgate.net

Focused Beam Reflectance Measurement (FBRM): This technology tracks crystal size and distribution in real-time, allowing for precise control over the final physical properties of the salt. mt.com

By integrating these tools, manufacturers can achieve dynamic control over the crystallization process, ensuring consistent production of the salt with the desired attributes.

Table 1: Application of PAT in Continuous Crystallization of this compound

| PAT Tool | Critical Process Parameter (CPP) Monitored | Impact on Critical Quality Attribute (CQA) |

| Near-Infrared (NIR) Spectroscopy | Solute Concentration, Solvent Composition | Ensures high yield and purity of the salt, prevents residual solvent issues. |

| Raman Spectroscopy | Polymorphic Form, Molecular Structure | Guarantees the correct crystalline form is produced, impacting stability. |

| Focused Beam Reflectance Measurement (FBRM) | Crystal Size Distribution, Particle Count | Controls particle size, which affects filtration and drying efficiency. |

| P-VM (Particle Vision and Measurement) | Crystal Shape, Agglomeration | Allows for control of crystal habit, preventing issues like poor flowability. |

Computational Chemistry and Molecular Modeling for Predicting Salt Formation and Polymorphism

Computational chemistry and molecular modeling are becoming indispensable tools in modern pharmaceutical science for predicting the solid-state properties of active pharmaceutical ingredients (APIs) and their intermediates. These methods allow researchers to investigate salt formation and polymorphism—the ability of a compound to exist in multiple crystal forms—at a molecular level. rsc.org

For this compound, computational approaches can be used to:

Predict Salt Formation: By calculating the pKa difference between Tafluprost acid and Dicyclohexylamine and using models to predict lattice energies, scientists can assess the likelihood of salt formation over other solid forms like co-crystals.

Screen for Polymorphs: Computational polymorph prediction involves generating a multitude of potential crystal structures and ranking them based on their calculated lattice energies. This helps identify the most stable polymorph and other potential forms that might appear during manufacturing.

Understand Structural Stability: Techniques such as Hirshfeld surface analysis can reveal the nature and extent of intermolecular interactions within the crystal lattice, providing insight into the stability of different polymorphs. rsc.org

These predictive capabilities can significantly reduce the experimental effort required for solid-form screening, accelerating the development process and mitigating risks associated with the unexpected appearance of a less stable or undesirable polymorph.

Table 2: Computational Methods in the Analysis of this compound

| Computational Method | Predicted Property | Significance in Development |

| Density Functional Theory (DFT) | Molecular Geometry, pKa, Vibrational Frequencies | Provides accurate molecular-level data for building larger models and interpreting IR/Raman spectra. |

| Crystal Structure Prediction (CSP) | Potential Polymorphs, Relative Lattice Energies | Identifies the most stable crystal form and reduces the risk of late-stage polymorphism issues. |

| Molecular Dynamics (MD) Simulation | Crystal Growth Mechanisms, Solvent Effects | Helps in designing crystallization processes to target a specific polymorph. |

| Hirshfeld Surface Analysis | Intermolecular Interaction Patterns | Explains the forces holding the crystal lattice together, aiding in understanding stability. rsc.org |

Green Chemistry Principles in the Synthesis and Purification of this compound

Green chemistry is a set of 12 principles aimed at making chemical processes more environmentally friendly and sustainable. carlroth.commdpi.com These principles are increasingly being applied to pharmaceutical manufacturing to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. taylorandfrancis.com

The use of this compound as a purification intermediate aligns with several green chemistry principles. google.com The formation of a solid salt allows for efficient isolation and purification of the Tafluprost acid, potentially reducing the need for multiple chromatographic steps, which often consume large volumes of solvents.

Key green chemistry principles applicable to this process include:

Principle 1: Waste Prevention: Designing the synthesis and crystallization to maximize yield and minimize byproducts. carlroth.com

Principle 5: Safer Solvents and Auxiliaries: Selecting crystallization solvents that have a lower environmental impact and are less toxic. carlroth.com Research into "green solvents," derived from renewable resources, is an active area. carlroth.com

Principle 8: Reduce Derivatives: Using the Dicyclohexylamine salt as a transient protecting group for purification is more efficient than multi-step protection and deprotection sequences, which generate more waste. nih.gov

Principle 9: Catalysis: Employing catalytic processes, including biocatalysis (enzymes), in the synthesis of the initial Tafluprost acid can offer high selectivity and reduce the need for stoichiometric reagents. mdpi.com

By consciously applying these principles, the synthesis and purification pathway for Tafluprost via its Dicyclohexylamine salt can be made more sustainable and economically viable.

Table 3: Green Chemistry Principles in the Lifecycle of this compound

| Green Chemistry Principle | Application in Synthesis & Purification |

| 1. Waste Prevention | Optimizing reaction conditions to achieve near-quantitative conversion to the salt, minimizing loss in mother liquor. carlroth.com |

| 3. Less Hazardous Chemical Syntheses | Using less toxic reagents and generating byproducts that are benign. mdpi.com |

| 5. Safer Solvents & Auxiliaries | Replacing traditional volatile organic solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) or ionic liquids for crystallization. carlroth.com |

| 8. Reduce Unnecessary Derivatization | Utilizing salt formation as a direct purification method instead of more complex derivatization strategies. nih.gov |

Exploration of Alternative Amine Salts for Tafluprost Acid and Other Prostaglandins (B1171923)

The formation of an amine salt is a widely used strategy for the purification of acidic prostaglandin (B15479496) analogs. google.com While Dicyclohexylamine is an effective choice for Tafluprost acid, research is ongoing to explore other amines that could offer advantages in terms of crystallization properties, stability, or yield. The general techniques are applicable not only to Tafluprost but also to other prostaglandins like Latanoprost and Bimatoprost. google.com

The selection of the amine is critical, as it influences the physicochemical properties of the resulting salt. An ideal amine salt should:

Be a solid that is easy to handle and crystallize. google.com

Provide significant purification, particularly for removing difficult-to-separate stereoisomers (e.g., trans-isomers). google.com

Have high stability under storage and processing conditions.

Be readily converted back to the free acid in high yield.

The exploration of a library of different amines allows for the fine-tuning of these properties. For instance, an amine that yields a salt with a higher melting point might offer better thermal stability, while another might produce a less soluble salt, maximizing yield from the crystallization process. This systematic approach to salt screening is a key strategy in optimizing the manufacturing of prostaglandin-based drugs.

Table 4: Comparison of Potential Amine Salt Formers for Prostaglandin Purification

| Amine | Potential Advantage | Considerations |

| Dicyclohexylamine | Proven effectiveness in forming a stable, crystalline salt for Tafluprost purification. google.com | Optimization of process parameters is key. |

| tert-Butylamine | Lower molecular weight may alter solubility profiles. | May form different crystal habits. |

| Adamantanamine | Rigid structure could lead to highly ordered, stable crystal lattices. | Higher cost and different stoichiometry. |

| Benzylamine | Aromatic ring offers potential for different crystal packing via π-π interactions. | May impact solubility in common organic solvents. |

Q & A

Basic Research Questions

Q. How is Tafluprost acid Dicyclohexylamine salt synthesized and characterized in laboratory settings?

- Methodological Answer : The synthesis typically involves esterification of Tafluprost acid with isopropyl groups, followed by salt formation with dicyclohexylamine. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and X-ray crystallography to verify salt formation. For reproducibility, experimental protocols must detail reaction stoichiometry, solvent systems, and purification steps, as per guidelines for reporting novel compounds .

Q. What analytical methods are recommended for quantifying Tafluprost acid in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity, with a lower limit of quantification (LLOQ) of 10 pg/mL. Sample preparation should include protein precipitation using acetonitrile and solid-phase extraction to isolate the metabolite from plasma. Validation parameters (linearity, precision, accuracy) must adhere to ICH guidelines .

Q. Why is the dicyclohexylamine salt form used instead of the free acid in experimental formulations?

- Methodological Answer : Dicyclohexylamine salts enhance crystallinity, stability, and solubility in organic solvents, facilitating storage and controlled release in ocular formulations. The steric hindrance of dicyclohexylamine reduces hydrolysis, extending shelf life. Salt formation protocols should optimize pH and counterion ratios to maximize yield .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data for Tafluprost acid metabolites?

- Methodological Answer : Contradictions in metabolite detection (e.g., undetectable Tafluprost in plasma) may arise from sample degradation during storage. To mitigate this, use fresh samples stabilized with enzyme inhibitors (e.g., esterase inhibitors) and store at -80°C. Employ validated stability-indicating assays and cross-validate results with multiple analytical batches .

Q. What in vitro models are suitable for studying CYP450-mediated metabolism of Tafluprost acid?

- Methodological Answer : Human recombinant CYP450 isoforms (e.g., CYP3A4, CYP2C9) in microsomal preparations are ideal. Incubate Tafluprost acid with NADPH-regenerating systems and quantify metabolites via LC-MS/MS. Negative controls should include CYP450 inhibitors (e.g., ketoconazole). Note that Tafluprost acid shows minimal CYP450 metabolism, suggesting alternative pathways (e.g., β-oxidation) dominate .

Q. How should researchers design experiments to assess ocular pharmacokinetics of this compound?

- Methodological Answer : Use radio-labeled Tafluprost (e.g., ¹⁴C isotopes) in animal models (e.g., rabbits) to track corneal absorption and metabolite distribution. Collect aqueous humor samples at timed intervals and analyze via scintillation counting. Include control groups with placebo formulations to account for baseline fluorescence interference .

Q. What statistical approaches are appropriate for analyzing intraocular pressure (IOP) reduction data in clinical studies?

- Methodological Answer : Use repeated-measures ANOVA to evaluate IOP changes over time, adjusting for baseline values. For non-normal data (e.g., skewed AUC₀–last), apply non-parametric tests like Friedman’s test. Power analysis should determine sample size based on expected effect size (e.g., 20–25% IOP reduction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.